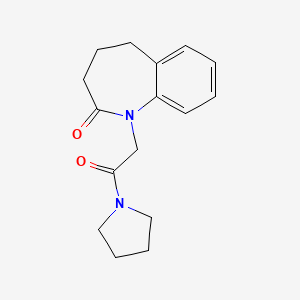![molecular formula C11H12BrNO4 B7549106 2-[2-(3-Bromophenoxy)propanoylamino]acetic acid](/img/structure/B7549106.png)
2-[2-(3-Bromophenoxy)propanoylamino]acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[2-(3-Bromophenoxy)propanoylamino]acetic acid, also known as BPPA, is a chemical compound that has been of great interest to the scientific community due to its potential applications in various fields. BPPA has been extensively studied for its mechanism of action, biochemical and physiological effects, and its potential use in laboratory experiments.
Wirkmechanismus
2-[2-(3-Bromophenoxy)propanoylamino]acetic acid has been shown to inhibit the activity of histone deacetylases (HDACs) (5). HDACs are enzymes that remove acetyl groups from histones, leading to chromatin condensation and gene silencing. Inhibition of HDACs leads to increased acetylation of histones, resulting in a more open chromatin structure and increased gene expression.
Biochemical and Physiological Effects:
This compound has been shown to induce apoptosis in cancer cells by increasing the expression of pro-apoptotic genes and decreasing the expression of anti-apoptotic genes (2). This compound has also been shown to inhibit the formation of amyloid beta peptides, which are thought to play a role in the development of Alzheimer's disease (3). Additionally, this compound has been shown to have antibacterial activity against both Gram-positive and Gram-negative bacteria (4).
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-[2-(3-Bromophenoxy)propanoylamino]acetic acid in laboratory experiments is its ability to inhibit HDACs, which can be useful in studying the role of histone acetylation in gene expression. However, one limitation of using this compound is its potential toxicity, which can affect the viability of cells and the reliability of experimental results.
Zukünftige Richtungen
There are several potential future directions for research on 2-[2-(3-Bromophenoxy)propanoylamino]acetic acid. One direction is to investigate its potential use in combination with other anticancer drugs to enhance their effectiveness. Another direction is to study its potential use in treating other neurodegenerative diseases besides Alzheimer's disease. Additionally, further research is needed to determine the optimal dosage and administration of this compound for different applications.
In conclusion, this compound is a chemical compound that has been extensively studied for its potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on this compound may lead to the development of new treatments for cancer, Alzheimer's disease, and other diseases.
Synthesemethoden
The synthesis of 2-[2-(3-Bromophenoxy)propanoylamino]acetic acid involves the reaction between 3-bromophenol and 2-aminoacetic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC) (1). The reaction takes place in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under an inert atmosphere. The resulting compound is then purified using column chromatography or recrystallization.
Wissenschaftliche Forschungsanwendungen
2-[2-(3-Bromophenoxy)propanoylamino]acetic acid has been studied for its potential applications in the field of medicinal chemistry. It has been shown to have anticancer activity by inducing apoptosis in cancer cells (2). This compound has also been studied for its potential use in treating Alzheimer's disease by inhibiting the formation of amyloid beta peptides (3). Additionally, this compound has been investigated for its antibacterial properties (4).
Eigenschaften
IUPAC Name |
2-[2-(3-bromophenoxy)propanoylamino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrNO4/c1-7(11(16)13-6-10(14)15)17-9-4-2-3-8(12)5-9/h2-5,7H,6H2,1H3,(H,13,16)(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOTAIKBVHSYLPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC(=O)O)OC1=CC(=CC=C1)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1H-Pyrazole-1-acetic acid, 3-[(2-furanylcarbonyl)amino]-, ethyl ester](/img/structure/B7549024.png)


![N-[(3-fluorophenyl)methyl]naphthalene-2-sulfonamide](/img/structure/B7549036.png)
![5-(cyclopropylcarbonyl)-N-(2-fluorobenzyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-sulfonamide](/img/structure/B7549040.png)
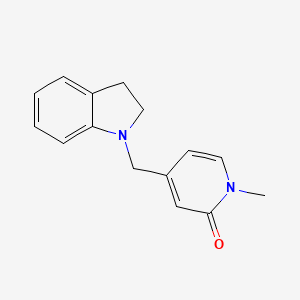
![N-(4-methylphenyl)-N'-(2-methyl[1,2,4]triazolo[1,5-a]pyridin-8-yl)urea](/img/structure/B7549050.png)
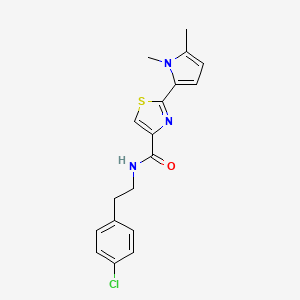
![N-{2-[5-(1H-indol-2-yl)-1,2,4-oxadiazol-3-yl]ethyl}-2-methoxy-N-methylacetamide](/img/structure/B7549077.png)
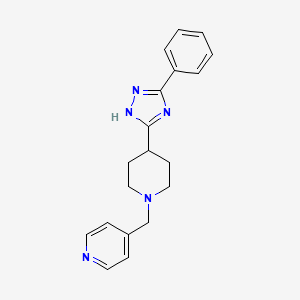
![N-(1,3-benzodioxol-5-ylmethyl)-2-({4-methyl-5-[1-methyl-3-(4-methylphenyl)-1H-pyrazol-4-yl]-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B7549097.png)
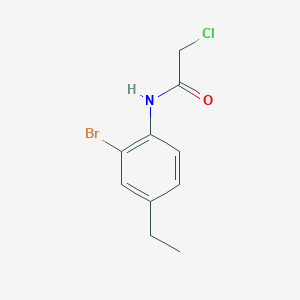
![2-cyclopentyl-1-[4-(5-phenyl-4H-1,2,4-triazol-3-yl)piperidino]-1-ethanone](/img/structure/B7549116.png)
